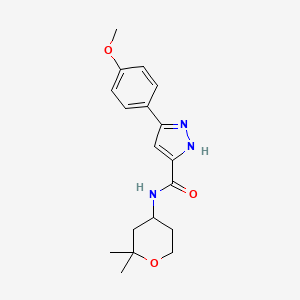
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure This compound is characterized by the presence of a tetrahydropyran ring, a methoxyphenyl group, and a pyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the tetrahydropyran ring through a suitable coupling reaction.
Formation of the Pyrazole Ring: This step involves the cyclization of a suitable precursor to form the pyrazole ring.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: This compound can be reduced to form corresponding reduced products.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced products, and substitution may yield substituted derivatives.
Scientific Research Applications
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: This compound is investigated for its potential therapeutic applications, such as drug development.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in biological systems, this compound may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
- N-(3,4-dimethoxybenzyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine
- 3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propanoic acid
These compounds share similar structural features but may differ in their chemical properties and applications
Biological Activity
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C22H28N2O4
- Molecular Weight : 384.5 g/mol
- IUPAC Name : this compound
The compound features a pyrazole ring, which is known for its diverse pharmacological activities. The presence of the methoxyphenyl group is significant as it enhances the compound's lipophilicity and biological activity.
Pharmacological Activities
Research indicates that compounds with a pyrazole nucleus exhibit various biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. The following table summarizes the key findings related to the biological activities of similar pyrazole derivatives:
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Inflammatory Mediators : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammation.
- Antioxidant Activity : Some pyrazole derivatives demonstrate antioxidant properties that may contribute to their therapeutic effects against oxidative stress-related diseases.
- Modulation of Neurotransmitter Levels : The potential MAO-B inhibitory activity suggests that this compound may influence neurotransmitter metabolism, thereby affecting mood and pain perception.
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of pyrazole derivatives. For instance:
- A study by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity using carrageenan-induced edema models in rats. Some derivatives exhibited significant reductions in paw edema comparable to standard anti-inflammatory drugs like ibuprofen .
- Another research effort focused on the synthesis of novel pyrazole compounds with antitubercular properties. These compounds were tested against Mycobacterium tuberculosis strains and showed promising results in inhibiting bacterial growth .
Properties
Molecular Formula |
C18H23N3O3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H23N3O3/c1-18(2)11-13(8-9-24-18)19-17(22)16-10-15(20-21-16)12-4-6-14(23-3)7-5-12/h4-7,10,13H,8-9,11H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
DQRANTHJICDKTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















